molecular formula C24H47N5O11 B8114318 Azido-PEG8-t-Boc-hydrazide

Azido-PEG8-t-Boc-hydrazide

Cat. No.: B8114318
M. Wt: 581.7 g/mol
InChI Key: WNTLGLUTEJUSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG8-t-Boc-hydrazide is a monodisperse polyethylene glycol (PEG) reagent that contains an azide group and a tert-butoxycarbonyl (Boc)-protected hydrazide group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG8-t-Boc-hydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG8-t-Boc-hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG8-t-Boc-hydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Azido-PEG8-t-Boc-hydrazide involves:

    Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various molecules.

    Deprotection and Coupling: The Boc group is removed to expose the hydrazide group, which can then react with carbonyl compounds to form hydrazones. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG8-t-Boc-hydrazide is unique due to its combination of an azide group and a Boc-protected hydrazide group. This allows for versatile applications in Click Chemistry and bioconjugation, as well as the ability to form stable triazole linkages and reactive hydrazones .

Properties

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47N5O11/c1-24(2,3)40-23(31)28-27-22(30)4-6-32-8-10-34-12-14-36-16-18-38-20-21-39-19-17-37-15-13-35-11-9-33-7-5-26-29-25/h4-21H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTLGLUTEJUSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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